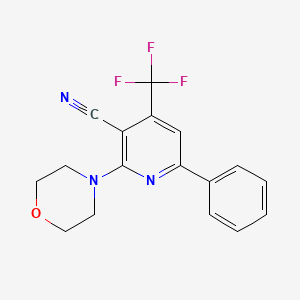
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C17H14F3N3O and a molecular weight of 333.31 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and a trifluoromethyl group attached to a nicotinonitrile core .
准备方法
The synthesis of 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile with morpholine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
化学反应分析
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
科学研究应用
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Morpholino-6-phenyl-4-(trifluoromethyl)pyridine: Similar structure but lacks the nitrile group.
2-Morpholino-6-phenyl-4-(trifluoromethyl)benzene: Similar structure but lacks the nicotinonitrile core.
2-Morpholino-6-phenyl-4-(trifluoromethyl)quinoline: Similar structure but has a quinoline core instead of nicotinonitrile.
These comparisons highlight the unique features of this compound, such as its specific functional groups and core structure, which contribute to its distinct chemical and biological properties.
生物活性
2-(Morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile, also known by its CAS number 95640-21-4, is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine moiety and a trifluoromethyl group, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H14F3N3O with a molar mass of 333.31 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can be crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H14F3N3O |
| CAS Number | 95640-21-4 |
| Molar Mass | 333.31 g/mol |
Biological Activity Overview
Research on the biological activity of this compound indicates its potential as an anticancer agent and an antibacterial compound. The following sections detail specific findings related to its cytotoxicity, mechanism of action, and therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines.
- Cytotoxicity Studies :
- Mechanism of Action :
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for its antibacterial activity against various strains of bacteria, including multidrug-resistant strains.
-
In Vitro Efficacy :
- The compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- It also demonstrated activity against Gram-negative bacteria like Klebsiella pneumoniae with MICs ranging from 1 to 4 μg/mL .
- Mechanism of Action :
Case Studies
Several case studies have highlighted the efficacy of this compound in both cancer treatment and antibacterial applications:
-
Case Study on Anticancer Activity :
- A study involving MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability compared to control groups. Apoptosis was confirmed through increased levels of cleaved PARP and annexin V staining.
-
Case Study on Antibacterial Activity :
- In an experimental model using mice infected with S. aureus, administration of the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.
属性
IUPAC Name |
2-morpholin-4-yl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)14-10-15(12-4-2-1-3-5-12)22-16(13(14)11-21)23-6-8-24-9-7-23/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPHRXCEMOVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














